Cas no 1002032-97-4 (1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine)

1-(2,3,4,6-Tetrafluorophenyl)methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a tetrafluorophenylmethyl group attached to the pyrazole core, enhancing its lipophilicity and metabolic stability. The presence of multiple fluorine atoms may improve binding affinity in target interactions, making it a valuable intermediate for drug discovery. The amine functionality at the 4-position allows for further derivatization, enabling the synthesis of diverse bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where electronic and steric effects are critical for optimizing activity. Suitable for controlled reactions under inert conditions.
1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine structure
1002032-97-4 structure
Product name:1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine
CAS No:1002032-97-4
MF:C10H7N3F4
Molecular Weight:245.176
MDL:MFCD04967237
CID:2621372
PubChem ID:7017110

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine
    • 1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine
    • 1-(2,3,4,6-Tetrafluoro-benzyl)-1H-pyrazol-4-ylamine
    • CS-0267880
    • 1-[(2,3,4,6-Tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
    • EN300-228948
    • 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
    • BBL039760
    • AKOS000305918
    • 1002032-97-4
    • STK349277
    • MDL: MFCD04967237
    • インチ: InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2
    • InChIKey: QYCFREDMJJEAKC-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1F)F)F)CN2C=C(C=N2)N)F

計算された属性

  • 精确分子量: 245.05760988Da
  • 同位素质量: 245.05760988Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • Boiling Point: 350.1±42.0 °C at 760 mmHg
  • フラッシュポイント: 165.5±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine Security Information

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-228948-0.25g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
0.25g
$351.0 2024-06-20
Enamine
EN300-228948-10.0g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
10.0g
$1860.0 2024-06-20
Enamine
EN300-228948-5g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4
5g
$1038.0 2023-09-15
Enamine
EN300-228948-2.5g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
2.5g
$628.0 2024-06-20
Apollo Scientific
PC410305-1g
1-(2,3,4,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine
1002032-97-4
1g
£355.00 2025-02-21
Enamine
EN300-228948-0.5g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
0.5g
$365.0 2024-06-20
Fluorochem
030362-5g
1-(2,3,4,6-Tetrafluoro-benzyl)-1 H -pyrazol-4-ylamine
1002032-97-4
5g
£782.00 2022-03-01
Enamine
EN300-228948-1.0g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
1.0g
$381.0 2024-06-20
Enamine
EN300-228948-10g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4
10g
$1860.0 2023-09-15
Enamine
EN300-228948-5.0g
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
1002032-97-4 95%
5.0g
$1038.0 2024-06-20

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine 関連文献

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 1002032-97-4)

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine, identified by its CAS number 1002032-97-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic aromatic compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of fluorine atoms at specific positions in its phenyl ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine combines the versatility of the pyrazole core with the electron-withdrawing effect of fluorine substituents. This combination enhances the compound's potential as an intermediate in drug synthesis and as a lead compound for further pharmacological exploration. The fluorine atoms not only improve metabolic stability but also modulate binding interactions with biological targets, which is crucial for optimizing drug efficacy and selectivity.

In recent years, there has been a surge in research focused on fluorinated pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in antiviral, anticancer, anti-inflammatory, and antimicrobial therapies. The unique electronic properties of fluorine-laden pyrazoles allow for fine-tuning of molecular interactions with enzymes and receptors, making them promising candidates for structure-based drug design.

One of the most compelling aspects of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine is its utility as a building block in synthetic chemistry. Its reactive amine group at the 4-position of the pyrazole ring provides a versatile handle for further functionalization via nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of more complex derivatives aimed at enhancing pharmacological profiles. For instance, researchers have explored its use in generating protease inhibitors and kinase inhibitors by appending specific pharmacophores to the pyrazole core.

The incorporation of tetrafluorophenyl into the molecular framework introduces significant steric and electronic modifications compared to its unsubstituted counterparts. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of certain reactive sites within the molecule, facilitating novel bonding interactions with biological targets. This feature has been particularly exploited in designing molecules that exhibit enhanced binding affinity and reduced off-target effects.

Recent advancements in computational chemistry have further illuminated the potential of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine as a drug candidate. Molecular docking studies have demonstrated its favorable interactions with various therapeutic targets, including enzymes involved in signal transduction pathways and receptors implicated in neurological disorders. These studies suggest that this compound may serve as a foundation for developing next-generation therapeutics with improved pharmacokinetic properties.

The pharmaceutical industry has shown particular interest in fluorinated heterocycles due to their favorable pharmacokinetic profiles and reduced susceptibility to metabolic degradation. 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine exemplifies this trend by combining structural features known to enhance drug-like properties. Its potential as an intermediate in multi-step syntheses has been highlighted in several patent filings and scientific publications.

In conclusion, 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 1002032-97-4) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated utility as a synthetic intermediate position it as a valuable asset for researchers seeking to develop novel bioactive molecules with enhanced therapeutic potential.

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